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molecular formula C9H16O3S B8754569 2-(Butylsulfonyl)cyclopentanone CAS No. 91267-13-9

2-(Butylsulfonyl)cyclopentanone

Cat. No. B8754569
M. Wt: 204.29 g/mol
InChI Key: XCTQAWQDXBWPAD-UHFFFAOYSA-N
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Patent
US07252849B2

Procedure details

2-Buthylthiocyclopentanone (88 g) was reacted with a 30% excess solution of mono-perphthalic acid in ether at 0° C. After the reaction was completed, the excess mono-perphthalic acid was treated with sodium sulfite, and the resultant solution was washed, evaporated to remove the solvent, and then distilled, thereby giving 2-butylsulfonylcyclopentanone (78 g).
[Compound]
Name
excess solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5](C(O)=O)[C:4]([C:10]([O:12]O)=O)=CC=1.[S:14]([O-:17])([O-])=[O:15].[Na+].[Na+]>CCOCC>[CH2:10]([S:14]([CH:4]1[CH2:5][CH2:6][CH2:1][C:10]1=[O:12])(=[O:17])=[O:15])[CH2:4][CH2:5][CH3:6] |f:1.2.3|

Inputs

Step One
Name
excess solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resultant solution was washed
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
C(CCC)S(=O)(=O)C1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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